Grandidentatin
Overview
Description
Grandidentatin is a phenolic glucoside . It has a molecular formula of C21H28O9 . It’s found in various plants, including Populus ussuriensis Kom and Populus alba L.×Populus glandulosa Uyeki .
Synthesis Analysis
The synthesis of Grandidentatin involves several steps. It has been isolated from the bark of Populus ussuriensis Kom. using methanol (MeOH) extract and further purified by Thin Layer Chromatography (TLC) guided Sephadex LH-20 column chromatography .Molecular Structure Analysis
Grandidentatin has a molecular formula of C21H28O9, an average mass of 424.442 Da, and a monoisotopic mass of 424.173340 Da . It has 7 of 7 defined stereocentres .Chemical Reactions Analysis
Phenolic glucosides like Grandidentatin have been found to exhibit strong antioxidant activities . They are known to scavenge free radicals, which are reactive biological products in reducing molecular oxygen .Physical And Chemical Properties Analysis
Grandidentatin has a molecular formula of C21H28O9, an average mass of 424.442 Da, and a monoisotopic mass of 424.173340 Da . More detailed physical and chemical properties are not available in the papers retrieved.Scientific Research Applications
Alzheimer's Disease and Cognitive Function
Research has shown that Galantamine, a compound similar in structure and function to Grandidentatin, is effective in treating Alzheimer's disease. It acts as a mild blocker of acetylcholinesterase and has a modulating action on nicotinic acetylcholine receptors, preventing apoptosis induced by beta-amyloid and thapsigargin in neuroblastoma cell lines (Arias et al., 2004). Additionally, Galantamine has shown to improve cognitive function in Alzheimer's disease by inhibiting acetylcholinesterase and modulating nicotinic receptors (Coyle & Kershaw, 2001).
Neuroprotective Effects
Galantamine has been identified to prevent apoptotic cell death by inducing neuroprotection, which could be relevant for Grandidentatin's potential applications. This effect is achieved through activation of nicotinic acetylcholine receptors and upregulation of the antiapoptotic protein Bcl-2 (Arias et al., 2004).
Treatment of Cognitive Impairments in Schizophrenia
In the context of schizophrenia, studies have suggested that the combination of Galantamine and memantine might be effective in treating cognitive impairments. This could provide insights into similar uses for Grandidentatin (Koola, 2016).
Impact on Heart Disease
While specific studies on Grandidentatin in heart disease are not available, related research on Niacin, a compound with some similar properties, has shown benefits in coronary heart disease prevention. This might suggest potential areas for investigating Grandidentatin's effects in cardiovascular health (Superko et al., 2017).
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPDTJBTNGZJH-QMZLQNRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415189 | |
Record name | Grandidentatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15732-48-6 | |
Record name | Grandidentatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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